Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound characterized by the molecular formula . This compound features a fused imidazo[1,2-a]pyridine ring system that is substituted with bromine and fluorine atoms, making it notable for its potential biological and chemical properties. The compound's unique structure allows for various applications in scientific research, particularly in medicinal chemistry and material science .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through several methods involving cyclization reactions of appropriate precursors. It is commercially available from various chemical suppliers and has been the subject of numerous research studies focusing on its synthesis and applications .
This compound belongs to the class of heterocyclic compounds, specifically imidazo[1,2-a]pyridines. It is classified as a halogenated compound due to the presence of bromine and fluorine substituents. Its structural features categorize it within the broader category of carboxylate esters, which are derived from carboxylic acids and alcohols.
The synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. A common synthetic route includes:
The reaction conditions often require specific solvents and temperatures to optimize yield. For instance, using dimethylformamide as a solvent at elevated temperatures can enhance reaction efficiency. Additionally, advanced techniques such as continuous flow reactors may be employed in industrial settings to improve scalability and purity of the final product .
The molecular structure of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate consists of:
Key structural data includes:
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The outcomes depend significantly on the reaction conditions, including temperature and solvent choice .
Studies have indicated potential antimicrobial and anticancer activities associated with similar imidazo derivatives, suggesting that this compound may exhibit comparable properties pending further research validation .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is typically encountered as a solid at room temperature. Its physical properties include:
Key chemical properties include:
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several notable applications:
This compound represents a significant area of interest for ongoing research aimed at exploring its full potential across multiple scientific disciplines.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry and materials science, characterized by a fusion between imidazole and pyridine rings. This bicyclic framework exhibits substantial aromaticity, contributing to remarkable thermal stability and planar geometry ideal for π-stacking interactions with biological targets [4]. The electron-rich nature of the core enables diverse electrophilic substitutions, while the bridgehead nitrogen enhances hydrogen-bonding capabilities critical for biorecognition [8].
Structurally, the imidazo[1,2-a]pyridine system features three potential hydrogen bond acceptors (N1, N3, and the pyridinic nitrogen) and one hydrogen bond donor (C3-H), creating versatile pharmacophoric presentation. This molecular architecture underpins its prevalence in pharmaceuticals—exemplified by zolimidine (anti-ulcer), alpidem (anxiolytic), and zolpidem (sedative-hypnotic). The C2 position is particularly reactive toward electrophilic substitution, enabling strategic derivatization for drug discovery pipelines [4] [8].
Table 1: Bioactive Compounds Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Area | Key Structural Features |
---|---|---|
Zolpidem | Sedative-hypnotic | C2-dimethylamide, C6-methyl, C7-chloro |
Saripidem | Anxiolytic | C2-carboxylate, C6-phenyl substituent |
GSK812397 (Phase II) | HIV entry inhibitor | C3-amine, C6-bromo, C8-fluoro |
Halogenation dramatically modulates the bioactivity and physicochemical behavior of imidazo[1,2-a]pyridines. Bromine at C6 serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), enabling efficient C-C and C-N bond formation to generate diverse analogs [8]. The heavy atom effect of bromine also enhances crystallinity—critical for structural characterization—and influences electron distribution through inductive effects [5].
Fluorine at C8 exerts profound effects: Its strong electronegativity (3.98 Pauling scale) creates a dipole moment that enhances membrane permeability and bioavailability. The C-F bond’s metabolic stability reduces oxidative deactivation by cytochrome P450 enzymes, prolonging biological half-lives. Notably, ortho-fluorination adjacent to the pyridinic nitrogen increases ring electron-deficiency, modulating π-stacking geometry and pKa [8]. Computational studies indicate fluorine’s orthogonal electrostatic potential can steer molecular recognition via halogen bonding with carbonyl groups or aromatic residues [5].
Table 2: Electronic and Steric Effects of Halogen Substituents
Halogen Position | Electronic Contribution | Synthetic Utility | Biological Impact |
---|---|---|---|
C6-Bromo | -I effect; moderate σ-ortho withdrawal | Pd-catalyzed cross-coupling pivot | Enhances lipophilicity (ΔLogP +0.9) |
C8-Fluoro | Strong -I effect; σ-para withdrawal | Blocks electrophilic substitution | Improves metabolic stability & membrane transport |
This derivative (CAS 1260763-32-3) exhibits a molecular formula of C₁₀H₈BrFN₂O₂ and molecular weight of 287.09 g/mol [1] [2] [5]. Density measurements indicate 1.7±0.1 g/cm³—significantly higher than non-halogenated analogs due to bromine’s mass contribution [5]. The ethyl ester at C2 confers moderate lipophilicity (calculated LogP 2.48–3.11) while enabling hydrolytic conversion to carboxylic acid derivatives [6].
X-ray crystallography reveals a planar bicyclic system with Br/F dihedral angles near 180°, minimizing steric clash. The ester carbonyl (C=O) exhibits a bond length of 1.21 Å, characteristic of unconjugated carboxylates. Key solubility parameters include:
Storage requires protection from moisture (sealed desiccants) at ambient temperature (15–25°C) to prevent ester hydrolysis [2] [7].
Table 3: Physicochemical Profile Summary
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₈BrFN₂O₂ | PubChem CID 56763847 [1] |
Molecular Weight | 287.09 g/mol | ChemicalBook [2] |
Density | 1.7 ± 0.1 g/cm³ | ChemSRC [5] |
LogP (Consensus) | 2.48 (iLOGP: 2.21; XLOGP3: 3.11) | Ambeed computational data [6] |
Water Solubility | 0.0458 mg/mL (159 μM) | ESOL model [6] |
Storage Conditions | Sealed, dry, room temperature | ChemicalBook/Sigma-Aldrich [2] [7] |
The strategic placement of halogens and ester group creates a tripodal electrophilic landscape: Bromine enables cross-coupling, fluorine directs electrophiles to C5/C7, and the ester permits hydrolysis or amidation. This trifunctionality underpins its utility as a linchpin in synthesizing kinase inhibitors, antiviral agents, and PET tracers [3] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5